molecular formula C16H16N4O2S2 B11967585 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B11967585
M. Wt: 360.5 g/mol
InChI Key: FKBNWHCGTDKJKZ-UHFFFAOYSA-N
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Description

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[4,5]thieno[2,3-D]pyrimidine core with an isoxazolylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[4,5]thieno[2,3-D]pyrimidine core This core can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The isoxazolylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the isoxazolylacetamide moiety.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.

    Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with various receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a cyclopenta[4,5]thieno[2,3-D]pyrimidine core and an isoxazolylacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O2S2/c1-8-6-12(20-22-8)19-13(21)7-23-15-14-10-4-3-5-11(10)24-16(14)18-9(2)17-15/h6H,3-5,7H2,1-2H3,(H,19,20,21)

InChI Key

FKBNWHCGTDKJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C

Origin of Product

United States

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